2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
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Properties
IUPAC Name |
2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S2/c1-6(12(18)19)16-11(17)10(21-13(16)20)4-7-2-3-8(14)5-9(7)15/h2-6H,1H3,(H,18,19)/b10-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFNZROPRHZBME-WMZJFQQLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)N1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine derivative known for its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound features a thiazolidinone ring and a dichlorophenyl moiety, contributing to its unique biological properties. Its molecular formula is with a molecular weight of approximately 392.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H14Cl2N2O3S2 |
| Molecular Weight | 392.34 g/mol |
| Log P (octanol/water) | 2.29 |
| Solubility | High in organic solvents |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways. It may interact with molecular targets such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a crucial role in metabolic regulation and inflammation.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness at concentrations ranging from 1 to 100 µM.
Cytotoxicity and Antitumor Effects
In vitro evaluations using different cancer cell lines have shown that the compound has varying cytotoxic effects. For instance, the half-maximal inhibitory concentration (IC50) values were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (leukemia) | 83.20 |
| MCF7 (breast cancer) | >100 |
| HeLa (cervical cancer) | >100 |
These results suggest that while the compound demonstrates some cytotoxicity, it may not be as potent as established chemotherapeutics like doxorubicin.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
A notable study by Konechnyi et al. (2021) explored the immunological effects of thiazolidinone derivatives, including the target compound, highlighting its potential in modulating immune responses in laboratory animals.
Pharmacokinetic Properties
Pharmacokinetic studies indicate that the compound has high gastrointestinal absorption but does not readily cross the blood-brain barrier. It is also noted as an inhibitor of several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP3A4), which could influence drug metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
